Malonic acid, piperonyl-, diethyl ester

Description

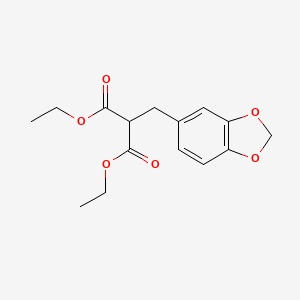

Malonic acid, piperonyl-, diethyl ester (CAS: Not explicitly provided in evidence) is a malonic acid derivative where the central carbon bears a piperonyl group (a benzodioxole-substituted methyl group) and two ethyl ester moieties. Its structure comprises a malonate core (propanedioic acid diethyl ester) functionalized with a piperonyl substituent, which introduces steric bulk and electron-rich aromaticity. This compound is hypothesized to serve as a precursor in pharmaceuticals, agrochemicals, or fragrances, leveraging the piperonyl group’s bioactivity and solubility-enhancing properties .

For the piperonyl variant, reaction conditions would likely involve piperonyl bromide or chloride under basic conditions to form the substituted malonate.

Properties

CAS No. |

22180-30-9 |

|---|---|

Molecular Formula |

C15H18O6 |

Molecular Weight |

294.30 g/mol |

IUPAC Name |

diethyl 2-(1,3-benzodioxol-5-ylmethyl)propanedioate |

InChI |

InChI=1S/C15H18O6/c1-3-18-14(16)11(15(17)19-4-2)7-10-5-6-12-13(8-10)21-9-20-12/h5-6,8,11H,3-4,7,9H2,1-2H3 |

InChI Key |

ZGWNOKCKFCUKPC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CC1=CC2=C(C=C1)OCO2)C(=O)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Malonic acid diethyl ester derivatives vary in substituents, influencing their reactivity, physical properties, and applications. Below is a comparative analysis:

Table 1: Key Properties of Malonic Acid Diethyl Esters

Key Comparative Insights

Reactivity in Enolate Formation: Diethyl malonate forms stable enolates for alkylation due to minimal steric hindrance . Bulky substituents (e.g., butyl, piperonyl) reduce enolate accessibility, requiring stronger bases or elevated temperatures . Electron-rich aromatic groups (e.g., piperonyl) may stabilize enolates via resonance but hinder nucleophilic attack due to steric effects .

Physical Properties :

- Aliphatic substituents (methyl, butyl) lower melting points compared to aromatic variants .

- Piperonyl derivatives likely exhibit higher melting points and lower volatility due to aromatic stacking .

Applications :

- Simple esters (e.g., diethyl malonate) are used in flavorings and acetoacetic ester synthesis .

- Aromatic derivatives (e.g., 4-iodophenethyl) are tailored for imaging agents, while piperonyl variants may target antifungal or insecticidal applications .

Research Findings and Challenges

- Synthesis Challenges : Piperonyl-substituted malonates require careful optimization of alkylation conditions to mitigate steric hindrance. For example, highlights the use of phosphorus oxychloride for activating pyrimidine intermediates, which may be relevant for piperonyl functionalization .

- Toxicity Considerations : While malonic acid itself has documented toxicity (renal and respiratory effects), esters like diethyl malonate are generally safer but require rigorous purity standards in pharmaceuticals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.